molecular formula C10H11Cl2N3 B13985516 3,6-dichloro-N,N-bis(prop-2-enyl)pyridazin-4-amine CAS No. 29049-31-8

3,6-dichloro-N,N-bis(prop-2-enyl)pyridazin-4-amine

Katalognummer: B13985516
CAS-Nummer: 29049-31-8
Molekulargewicht: 244.12 g/mol
InChI-Schlüssel: XQNLCGRQWBWNFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-dichloro-N,N-bis(prop-2-enyl)pyridazin-4-amine is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N,N-bis(prop-2-enyl)pyridazin-4-amine typically involves the chlorination of pyridazine derivatives followed by the introduction of prop-2-enyl groups. One common method involves the reaction of 3,6-dichloropyridazine with prop-2-enylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-dichloro-N,N-bis(prop-2-enyl)pyridazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

3,6-dichloro-N,N-bis(prop-2-enyl)pyridazin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,6-dichloro-N,N-bis(prop-2-enyl)pyridazin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,6-dichloropyridazine: A precursor in the synthesis of 3,6-dichloro-N,N-bis(prop-2-enyl)pyridazin-4-amine.

    N,N-bis(prop-2-enyl)pyridazin-4-amine: A related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both chlorine and prop-2-enyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

29049-31-8

Molekularformel

C10H11Cl2N3

Molekulargewicht

244.12 g/mol

IUPAC-Name

3,6-dichloro-N,N-bis(prop-2-enyl)pyridazin-4-amine

InChI

InChI=1S/C10H11Cl2N3/c1-3-5-15(6-4-2)8-7-9(11)13-14-10(8)12/h3-4,7H,1-2,5-6H2

InChI-Schlüssel

XQNLCGRQWBWNFG-UHFFFAOYSA-N

Kanonische SMILES

C=CCN(CC=C)C1=CC(=NN=C1Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.